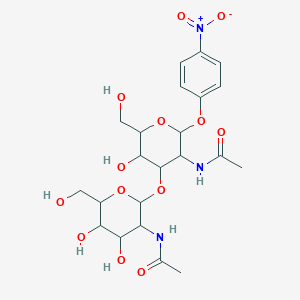
(9-Phenanthryl)methyl methacrylate
Descripción general
Descripción
“(9-Phenanthryl)methyl methacrylate” is a chemical compound with the molecular formula C19H16O2 . It has a molecular weight of 276.3 g/mol . The IUPAC name for this compound is phenanthren-9-ylmethyl 2-methylprop-2-enoate .
Molecular Structure Analysis
The molecular structure of “(9-Phenanthryl)methyl methacrylate” consists of 21 heavy atoms . The InChI representation of the molecule isInChI=1S/C19H16O2/c1-13(2)19(20)21-12-15-11-14-7-3-4-8-16(14)18-10-6-5-9-17(15)18/h3-11H,1,12H2,2H3 . Physical And Chemical Properties Analysis
“(9-Phenanthryl)methyl methacrylate” has a molecular weight of 276.3 g/mol . It has a XLogP3-AA value of 5.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are 276.115029749 g/mol . The topological polar surface area is 26.3 Ų .Aplicaciones Científicas De Investigación
Aviation and Architecture
PMMA is widely used in aviation and architecture due to its good transparency, chemical stability, and electrical insulation . It’s often used in the manufacturing of airplane windows and architectural features where transparency and durability are required.
Medical Treatment
PMMA is a biocompatible polymer with mechanical properties similar to bone . It’s well established in medical applications and has long-term stability after implantation . It’s often used in orthopedic surgery as a bone cement.
Optical Instruments
The good transparency and chemical stability of PMMA make it an ideal material for optical instruments . It’s often used in the production of lenses and other optical components.
High Molecular Weight PMMA
High molecular weight PMMA has improved mechanical properties such as tensile strength, fracture surface energy, shear modulus, and Young’s modulus . These properties increase with the molecular weight of the PMMA, making high molecular weight PMMA of great significance in various applications .
Tissue Engineering
PMMA is used in the development of nanofibrous scaffolds for bone tissue engineering . The inclusion of hydroxyapatite nanoparticles enhances the osteoconductivity of the scaffolds while maintaining the ease of fabrication through electrospinning .
Photoelectronic Devices
PMMA is also widely used in photoelectronic devices . Its good biocompatibility and transparency make it an excellent material for these applications.
Safety and Hazards
The safety data sheet for methacrylates suggests that they are highly flammable and can cause skin irritation. They may also cause an allergic skin reaction and respiratory irritation . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only in well-ventilated areas .
Propiedades
IUPAC Name |
phenanthren-9-ylmethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c1-13(2)19(20)21-12-15-11-14-7-3-4-8-16(14)18-10-6-5-9-17(15)18/h3-11H,1,12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCCBBCEVTUWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350537 | |
| Record name | (9-PHENANTHRYL)METHYL METHACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9-Phenanthryl)methyl methacrylate | |
CAS RN |
53223-82-8 | |
| Record name | (9-PHENANTHRYL)METHYL METHACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13747.png)












